2-(Cinnamylidene)-2-phenylacetic acid
Description
2-(Cinnamylidene)-2-phenylacetic acid is a cinnamaldehyde-derived α,β-unsaturated carboxylic acid characterized by a conjugated styryl (cinnamylidene) group attached to a phenylacetic acid backbone. This structure confers unique electronic properties due to extended π-conjugation, making it a candidate for applications in organic synthesis, coordination chemistry, and bioactive molecule design.
Properties
CAS No. |
40136-21-8 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2E,4E)-2,5-diphenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C17H14O2/c18-17(19)16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19)/b10-7+,16-13+ |
InChI Key |
KBVJPYCDOSNQRI-NJKRNUQASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C2=CC=CC=C2)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnamylidene)-2-phenylacetic acid typically involves the condensation of cinnamaldehyde with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the cinnamylidene linkage.
Industrial Production Methods
Industrial production of 2-(Cinnamylidene)-2-phenylacetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Cinnamylidene)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamylidene group to a saturated alkyl chain.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(Cinnamylidene)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cinnamylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of 2-phenylacetic acid derivatives, highlighting substituent variations, molecular properties, and applications:
Key Comparative Analysis
Electronic and Conjugation Effects
- The cinnamylidene group in 2-(Cinnamylidene)-2-phenylacetic acid introduces significant π-conjugation, likely enhancing UV-Vis absorbance and photostability compared to non-conjugated analogs like 2-hydroxyphenylacetic acid .
- In contrast, sulfonamido derivatives (e.g., 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid) exhibit electron-withdrawing effects, increasing acidity and facilitating metal coordination .
Steric and Solubility Profiles
- Bulky substituents like tert-butoxy groups in 2-(tert-butoxy)-2-phenylacetic acid reduce solubility in polar solvents due to steric hindrance, whereas hydrophilic groups (e.g., hydroxybenzylideneamino in ) improve aqueous solubility.
- The cinnamylidene group’s planar structure may enhance crystallinity compared to non-planar analogs like 1-(4-methylphenyl)-2-phenylacetic acid .
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